3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone
Description
3-(1H-Indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone is a synthetic compound featuring a propanone backbone linked to an indole moiety at the 3-position and a substituted piperazine group at the 1-position. The piperazine ring is further modified with a 4-methyl-2-quinolyl substituent, which introduces aromatic and basic nitrogen-containing heterocycles into the structure.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-16-24(27-23-9-5-2-6-20(18)23)28-12-14-29(15-13-28)25(30)11-10-19-17-26-22-8-4-3-7-21(19)22/h2-9,16-17,26H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSQNARLGVIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The quinoline derivative can be introduced through a nucleophilic substitution reaction, where the piperazine ring is alkylated with 4-methyl-2-quinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions The use of catalysts and optimized reaction pathways can enhance yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(4-methyl-2-quinolyl)piperazino]-1-propanone involves interactions with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The quinoline derivative may inhibit certain enzymes involved in cellular signaling pathways, while the piperazine ring can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Aromatic Systems: The target compound uses indole and quinoline substituents, whereas analogues in and employ benzo[b]thiophene cores. The latter’s electron-rich dimethoxy groups may enhance solubility compared to the indole-quinoline system .
Piperazine Substituents: Electron-withdrawing groups (e.g., 4-nitrophenyl in ) or electron-donating groups (e.g., 2-methoxyphenyl in ) on the piperazine ring modulate electronic properties. The target compound’s 4-methyl-2-quinolyl group introduces a planar, basic heterocycle, which may enhance π-π stacking or hydrogen bonding in biological targets.
Synthetic Efficiency: Compounds with benzo[b]thiophene cores (e.g., 6c, 6d) achieved high yields (95–96%), while reductions of their ketones to alcohols (e.g., 8c, 8d) maintained moderate-to-high yields (76–93%) .
Physicochemical Properties: Melting points for benzo[b]thiophene derivatives range from 128–175°C, influenced by substituent polarity and crystallinity . The quinoline-containing target compound may exhibit higher melting points due to increased aromaticity.
Functional Group Variations: The enone system in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () introduces conjugation, which could enhance UV absorption or reactivity compared to the saturated propanone backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
